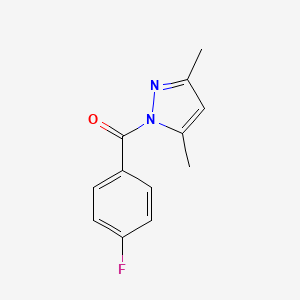

![molecular formula C12H13N3OS2 B5554624 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" involves several key steps, including the cyclization of thiosemicarbazides or thiohydrazides into thiadiazoles in the presence of a catalyst such as manganese(II) nitrate. For example, compounds similar to the one have been synthesized using manganese(II)-catalyzed reactions, which lead to the formation of thiadiazoles through the loss of H2O or H2S, depending on the starting materials used. The geometry optimization of these compounds has been performed using DFT methods, comparing well with single crystal X-ray data, indicating stable structures due to negative HOMO and LUMO energy values (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide", is characterized by intramolecular as well as intermolecular hydrogen bonding. These compounds often crystallize in the monoclinic system, with space groups varying depending on the specific substituents and molecular interactions present. The structural analysis through single-crystal X-ray data reveals detailed insights into the bonding patterns and stability of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives involves various reactions such as oxidative dimerization, which can be catalyzed by specific reagents to form disubstituted thiadiazoles. These reactions are highly efficient and can yield products with high purity and in excellent yields. Such processes highlight the versatile chemical nature of thiadiazole compounds and their potential for further chemical modifications (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of "3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide" and related compounds depend significantly on their molecular structure. Factors such as molecular weight, crystalline structure, and the presence of specific functional groups influence their solubility, melting points, and other physical characteristics. Spectroscopic methods, including IR, NMR, and mass spectrometry, are instrumental in characterizing these properties and providing insights into the molecular configurations of thiadiazole derivatives.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including the ability to form complexes with metals, participate in hydrogen bonding, and undergo various organic reactions. Their chemical stability, electronic properties, and reactivity make them subjects of interest in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis. The electronic transition from the ground state to the excited state in these molecules is mainly associated with π⋯π transitions, indicating their potential applications in optoelectronic devices (Dani et al., 2013).

Aplicaciones Científicas De Investigación

Anticancer Applications

A significant body of research highlights the anticancer potential of thiadiazole derivatives. These compounds have shown promising results against various cancer cell lines. For instance, a study presented the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. Specifically, compounds showed notable anticancer activity against hepatocellular carcinoma cell lines, suggesting a promising direction for future anticancer therapies (Gomha et al., 2017). Another study focused on the microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity across multiple human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This research highlighted several compounds with promising GI50 values, indicating potential efficacy in cancer treatment (Tiwari et al., 2017).

Antimicrobial Applications

Thiadiazole derivatives have also been studied for their antimicrobial properties. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and evaluated for their antimicrobial activity. Some members of this series displayed promising activities against tested microorganisms, indicating their potential as antimicrobial agents (Farghaly et al., 2011).

Anticonvulsant Applications

Research into the anticonvulsant properties of thiadiazole derivatives has produced encouraging results. A study synthesized 3-[[5-(alkylbenzylideneamino)-1,3,4-thiadiazol-2-yl]methylamino-2]-methyl-6-monosubstitutedquinazolin-4(3H)-ones, which were evaluated for their anticonvulsant activity. This research identified several compounds with potent anticonvulsant effects, highlighting the potential of thiadiazole derivatives in the treatment of convulsive disorders (Archana et al., 2002).

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives can vary greatly depending on their structure and the type of biological activity they exhibit. For example, some 1,3,4-thiadiazole derivatives have been found to inhibit the urease enzyme, which is critical for the survival of certain bacteria .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)17-8-7-11(16)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQLNFCYIXIEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

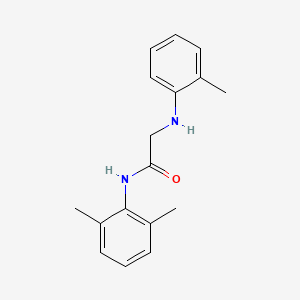

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

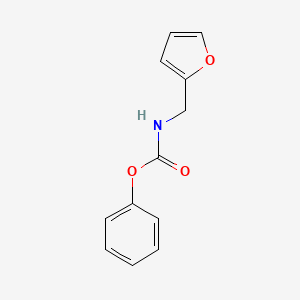

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

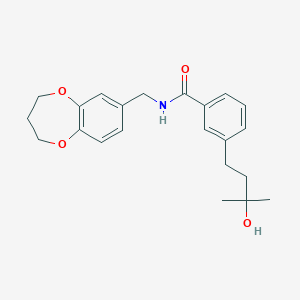

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)